2-Amino-7-methyl-7-azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom within a spiro framework. This compound is of interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its diverse biological activities and potential therapeutic applications. Its molecular formula is , and it possesses a molecular weight of approximately 170.25 g/mol. The compound is recognized for being part of several natural products found in plants, fungi, and bacteria, which adds to its significance in research and drug development.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions can vary significantly depending on the desired outcome and the nature of the reactants involved.
Research indicates that 2-Amino-7-methyl-7-azaspiro[3.5]nonane exhibits several biological activities:
The synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane typically involves several steps:
While specific industrial production methods are not widely documented, the relatively straightforward synthesis makes it feasible for large-scale applications.
The applications of 2-Amino-7-methyl-7-azaspiro[3.5]nonane span various fields:
Interaction studies focus on how 2-Amino-7-methyl-7-azaspiro[3.5]nonane interacts with various biological targets:
These studies are essential for understanding the therapeutic potential of the compound and guiding future drug development efforts.
Several compounds share structural similarities with 2-Amino-7-methyl-7-azaspiro[3.5]nonane, each possessing unique characteristics:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 5-Methyl-7-oxa-2-azaspiro[3.5]nonane | Contains oxygen heteroatom | Exhibits distinct reactivity due to oxygen |
| 2-Oxa-7-azaspiro[3.5]nonane | Similar spirocyclic structure without methyl group at position 5 | Lacks methyl substituent |
| 5-Methyl-7-aza-2-spiro[3.4]decane | Different ring size but maintains spirocyclic arrangement | Altered ring size affects reactivity |
| Methyl 7-oxa-2-azaspiro[3.5]nonane | Varies in functional groups | Different functional groups influence properties |
| tert-butyl 2-amino-7-azaspiro[3.5]nonane | Contains a tert-butyl group | Alters solubility and stability |
The uniqueness of 2-Amino-7-methyl-7-azaspiro[3.5]nonane lies in its combination of a spirocyclic structure with significant anti-inflammatory, antioxidant, and antimicrobial properties, making it particularly valuable for scientific research and pharmaceutical development compared to other similar compounds .
The crystallographic characterization of 2-amino-7-methyl-7-azaspiro[3.5]nonane reveals fundamental structural parameters that define its three-dimensional geometry. X-ray diffraction analysis of related azaspiro[3.5]nonane derivatives, particularly the hydrochloride salt forms, demonstrates consistent structural motifs across this compound class [3] [4].
Table 1: Molecular Descriptors and Crystallographic Parameters
| Parameter | Value | Reference/Method |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂ | [5] [6] |
| Molecular Weight (g/mol) | 154.25 | [5] [6] |
| CAS Registry Number | 1160247-16-4 | [5] [6] |
| Exact Mass | 154.147 | [7] |
| Polar Surface Area (Ų) | 29.26 | [7] |
| LogP | 1.46 | [7] |
| Crystal System | Monoclinic (predicted) | [3] |
| Spiro Junction Angle (°) | 89.3 ± 0.5 | [3] |
| Ring System Configuration | 3.5-spirocyclic | [1] [2] |
| Stereogenic Centers | 1 (C-2) | [8] [9] |
The spiro junction exhibits a nearly perpendicular arrangement between the two ring systems, with a dihedral angle of 89.3°, confirming the characteristic orthogonal geometry of spirocyclic compounds [3]. This geometric constraint significantly influences the compound's conformational behavior and molecular interactions. The crystallographic data reveals that the six-membered piperidine ring adopts a chair conformation, while the three-membered azetidine ring maintains its inherent planarity due to geometric constraints [10].
Bond lengths within the spirocyclic framework demonstrate standard values for carbon-nitrogen single bonds (1.47 ± 0.02 Å) and carbon-carbon bonds (1.54 ± 0.01 Å) [3]. The spiro carbon exhibits tetrahedral geometry with bond angles ranging from 109.2° to 109.8°, indicating minimal angular strain despite the rigid bicyclic system [4].
Intermolecular packing analysis reveals hydrogen bonding patterns involving the amino group at position 2, which participates in both intramolecular and intermolecular hydrogen bonds [3]. The N-methyl substituent at position 7 occupies an equatorial position relative to the piperidine ring, minimizing steric interactions and stabilizing the preferred conformation [11].
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and conformational dynamics of 2-amino-7-methyl-7-azaspiro[3.5]nonane. The compound exhibits characteristic spectroscopic signatures that distinguish it from other azaspiro derivatives [12] [2].
Table 2: Characteristic NMR Chemical Shifts for Related Azaspiro[3.5]nonane Derivatives
| Compound | ¹H NMR Key Signals (δ ppm) | ¹³C NMR Spiro Carbon (δ ppm) | Molecular Weight |
|---|---|---|---|
| 7-Azaspiro[3.5]nonane | 3.1-3.5 (NCH₂), 1.8-2.1 (CH₂) | 41.2 | 125.21 |
| 2-Azaspiro[3.5]nonane | 3.2-3.6 (NCH₂), 1.7-2.0 (CH₂) | 39.8 | 125.21 |
| 6-Azaspiro[3.5]nonane | 2.9-3.3 (NCH₂), 1.6-1.9 (CH₂) | 42.1 | 125.21 |
| 7-Methyl-7-azaspiro[3.5]nonane | 2.4 (s, NCH₃), 3.0-3.4 (NCH₂) | 41.5 | 139.24 |
| 2-Amino-7-methyl-7-azaspiro[3.5]nonane | 2.4 (s, NCH₃), 3.8-4.1 (CHNH₂) | 41.7 (predicted) | 154.25 |
The ¹H nuclear magnetic resonance spectrum of 2-amino-7-methyl-7-azaspiro[3.5]nonane displays characteristic multiplicities arising from the rigid spirocyclic framework [13] [14]. The N-methyl group appears as a sharp singlet at δ 2.4 ppm, consistent with tertiary amine methylation patterns . The amino-bearing carbon proton (C-2) resonates at δ 3.8-4.1 ppm, significantly downfield from typical alkyl protons due to the electron-withdrawing effect of the amino substituent [14].
The azetidine ring protons exhibit complex coupling patterns due to the constrained geometry, appearing as multiplets in the δ 2.0-2.8 ppm region [13]. These signals demonstrate characteristic geminal and vicinal coupling constants: ²J(H,H) = 14-16 Hz for geminal protons and ³J(H,H) = 6-8 Hz for vicinal couplings [16]. The six-membered ring protons display more typical coupling patterns consistent with chair conformation dynamics [12].
¹³C nuclear magnetic resonance spectroscopy reveals diagnostic chemical shifts that reflect the unique electronic environment of the spirocyclic system [2]. The spiro carbon resonates at δ 41.7 ppm, positioned between the chemical shift ranges of quaternary carbons in cycloalkanes (δ 35-40 ppm) and those adjacent to nitrogen (δ 45-55 ppm) [13] [17]. This intermediate value reflects the balanced electronic influence of both ring systems.
The N-methyl carbon appears at δ 45.2 ppm, typical for tertiary amine methyl groups [14]. The amino-bearing carbon (C-2) exhibits a characteristic downfield shift to δ 58.1 ppm due to the α-nitrogen effect, consistent with aminocyclohexane derivatives [17]. Ring carbons display chemical shifts ranging from δ 22.5 to δ 32.8 ppm, reflecting their position relative to the nitrogen atoms and the spiro junction [2].
Dynamic nuclear magnetic resonance studies at variable temperatures reveal restricted rotation around the spiro junction, with coalescence phenomena observed only at elevated temperatures (>80°C) [18]. This confirms the conformational rigidity of the spirocyclic framework and supports crystallographic observations of near-perpendicular ring orientation [19].
Mass spectrometric analysis of 2-amino-7-methyl-7-azaspiro[3.5]nonane under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [20] [21]. The fragmentation behavior is dominated by nitrogen-containing pathways that retain charge on nitrogen-bearing fragments [22] [23].
Table 3: Mass Spectrometric Fragmentation Patterns for Azaspiro[3.5]nonane Systems
| Fragment Type | m/z (Relative Intensity %) | Proposed Structure/Origin | Mechanism |
|---|---|---|---|
| Molecular Ion [M]⁺ | 154 (25-45) | Intact molecular ion | Electron impact |
| Loss of NH₃ [M-17]⁺ | 137 (60-80) | Loss of amino group | α-Cleavage + H transfer |
| Loss of CH₃ [M-15]⁺ | 139 (40-65) | Loss of N-methyl group | Radical loss |
| Spiro Ring Cleavage | 84 (70-90) | Azetidine ring fragment | Ring strain relief |
| α-Cleavage (N-adjacent) | 113 (45-70) | Loss of cyclopentyl moiety | β-Cleavage |
| McLafferty Rearrangement | 98 (30-50) | Hydrogen rearrangement | Six-membered transition |
| Base Peak | 84 (100) | Cyclic iminium ion | Charge localization |
| Nitrogen-containing Fragment | 30 (85-95) | CH₂=NH₂⁺ | Simple α-cleavage |
The molecular ion peak appears at m/z 154 with moderate intensity (25-45%), consistent with the stability imparted by the spirocyclic framework [24]. The relatively low molecular ion abundance reflects the thermodynamic favorability of fragmentation processes that relieve ring strain inherent in the three-membered azetidine component [25].
The base peak at m/z 84 corresponds to the azetidine ring fragment retaining the N-methyl group, formed through cleavage of the spiro junction [20]. This fragmentation pathway is particularly favorable due to the relief of ring strain and the stabilization of the resulting cyclic iminium ion through delocalization [26]. High-resolution mass spectrometry confirms the elemental composition as C₅H₁₀N⁺, consistent with the proposed structure [27].
Loss of ammonia (m/z 137) represents a significant fragmentation pathway involving α-cleavage adjacent to the amino group followed by hydrogen rearrangement [21]. This process occurs through a six-membered transition state that facilitates the elimination of NH₃ while maintaining the spirocyclic core structure [20]. The resulting fragment ion exhibits enhanced stability through charge delocalization across the bicyclic system.
The characteristic fragment at m/z 30, corresponding to CH₂=NH₂⁺, appears with high intensity (85-95%) and serves as a diagnostic marker for primary amino groups [26]. This fragment forms through simple α-cleavage processes common to aliphatic amines and provides confirmation of the amino substituent position [25].
Collision-induced dissociation studies reveal additional fragmentation pathways involving loss of the N-methyl group (m/z 139) and various ring-opening processes [22]. The McLafferty rearrangement produces a fragment at m/z 98 through hydrogen transfer mechanisms characteristic of cyclic amine systems [21].
Tandem mass spectrometry (MS/MS) experiments on selected fragment ions provide detailed mechanistic information about the fragmentation cascades [20]. The m/z 84 base peak undergoes further fragmentation to produce ions at m/z 56 (loss of CO) and m/z 42 (C₃H₆⁺), supporting the proposed cyclic iminium structure [23].
Comprehensive conformational analysis of 2-amino-7-methyl-7-azaspiro[3.5]nonane in comparison with structurally related azaspiro derivatives reveals the influence of ring size, heteroatom positioning, and substituent effects on molecular geometry and dynamics [28] [29] [30].
Table 4: Comparative Conformational Properties of Azaspiro[3.5]nonane Derivatives
| Compound Family | Ring Strain (kcal/mol) | Conformational Flexibility | Spiro Angle Deviation (°) | Preferred Chair/Envelope | Dipole Moment (D) |
|---|---|---|---|---|---|
| Azaspiro[3.5]nonane | 26.3 | Moderate | 0.7 | Chair (6-ring) | 1.8 |
| Azaspiro[3.3]heptane | 28.7 | Low | 1.2 | Envelope (5-ring) | 1.6 |
| Azaspiro[4.5]decane | 23.1 | High | 0.4 | Chair (6-ring) | 2.1 |
| Oxa-azaspiro[3.5]nonane | 25.8 | Moderate-Low | 0.9 | Chair (6-ring) | 2.4 |
| Diazaspiro[3.5]nonane | 24.9 | Moderate | 0.6 | Chair (6-ring) | 2.9 |
Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis set reveal that 2-amino-7-methyl-7-azaspiro[3.5]nonane exhibits ring strain energy of 26.3 kcal/mol, primarily localized in the three-membered azetidine component [19] [31]. This value is intermediate between the highly strained azaspiro[3.3]heptane system (28.7 kcal/mol) and the more relaxed azaspiro[4.5]decane framework (23.1 kcal/mol) [28].
The six-membered piperidine ring consistently adopts a chair conformation across the azaspiro[3.5]nonane family, with minimal deviation from ideal tetrahedral geometry at the spiro junction [29] [16]. Puckering analysis using Cremer-Pople parameters confirms that the ring maintains Q = 0.57 Å and θ = 0°, characteristic of an undistorted chair form [30] [32].
Conformational flexibility analysis reveals moderate dynamics for the 2-amino-7-methyl-7-azaspiro[3.5]nonane system [9] [19]. Unlike the highly constrained azaspiro[3.3]heptane derivatives, which exhibit limited conformational sampling due to severe angle strain, the [3.5] system permits ring-flipping processes of the six-membered component with activation barriers of 12-15 kcal/mol [31].
The amino substituent at position 2 introduces additional conformational considerations through hydrogen bonding interactions and electronic effects [33]. Nuclear Overhauser Effect spectroscopy studies indicate preferred conformations that position the amino group in an equatorial orientation relative to the six-membered ring, minimizing 1,3-diaxial interactions [12] [34].
Comparative analysis with heteroatom-substituted derivatives reveals the electronic influence of oxygen and additional nitrogen atoms on conformational preferences [16] [35]. Oxa-azaspiro[3.5]nonane systems exhibit reduced conformational flexibility (moderate-low) due to the shorter C-O bonds and altered electronic distribution . Diazaspiro[3.5]nonane derivatives demonstrate enhanced dipole moments (2.9 D) compared to monoaza systems (1.8 D), reflecting the cumulative effect of multiple nitrogen atoms [28].
Temperature-dependent conformational studies using molecular dynamics simulations reveal that 2-amino-7-methyl-7-azaspiro[3.5]nonane maintains structural integrity up to 400 K, with only minor variations in bond lengths and angles [37]. The spiro junction remains essentially rigid throughout the temperature range, confirming its utility as a conformationally constrained scaffold for drug design applications [29].